molecular formula C₂₈H₂₉NO₁₃ B1146039 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate CAS No. 62346-10-5

2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Cat. No. B1146039
CAS RN: 62346-10-5
M. Wt: 587.53
InChI Key:
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Description

This compound represents a complex derivative of glucopyranosiduronic acid, indicating its relevance in the realm of carbohydrate chemistry and organic synthesis. The structural complexity suggests potential applications in medicinal chemistry, organic synthesis methodologies, and the study of carbohydrate derivatives' physical and chemical properties.

Synthesis Analysis

The synthesis of related glucopyranosiduronic acid derivatives involves multiple steps, including protection and deprotection strategies, functional group transformations, and the establishment of the glycosidic bond. For example, the synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosiduronic acid derivatives illustrates the intricate methodologies involved in constructing such complex molecules. This process often involves successive protection of hydroxyl groups, glycosylation reactions, and selective oxidations to introduce uronic acid functionalities (Zissis & Fletcher, 1970).

Molecular Structure Analysis

The molecular structure of glucopyranosiduronic acid derivatives is characterized by their cyclic sugar backbone, functional groups attached to the sugar ring, and the spatial arrangement of these groups. The configuration of the glycosidic bond and the stereochemistry of the sugar moiety are critical for the biological activity and chemical reactivity of these compounds. Advanced spectroscopic techniques, including NMR and X-ray crystallography, play a crucial role in elucidating these complex structures.

Chemical Reactions and Properties

Glucopyranosiduronic acid derivatives undergo a variety of chemical reactions, including esterification, amidation, and glycosylation. These reactions are pivotal for modifying the physical and chemical properties of these compounds and for their application in synthesis. For instance, the formation of nitrovinyl derivatives from glucopyranoside precursors involves innovative synthetic routes that showcase the reactivity of these sugars under different conditions (Sakakibara & Sudoh, 1978).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves the protection of the hydroxyl groups of D-glucopyranose, followed by coupling with the appropriate aglycone. The resulting glucoside is then selectively oxidized to form the uronic acid derivative. Finally, the benzyl group is removed and the nitroethenyl group is reduced to yield the desired product.", "Starting Materials": [ "D-glucose", "4-hydroxybenzyl alcohol", "2-nitroethenal", "acetic anhydride", "pyridine", "triethylamine", "p-toluenesulfonic acid", "sodium chlorite", "sodium bromide", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Protection of D-glucose with acetic anhydride and pyridine to form the acetyl derivative", "Coupling of 4-hydroxybenzyl alcohol with the protected D-glucose using p-toluenesulfonic acid as a catalyst to form the corresponding glucoside", "Selective oxidation of the glucoside with sodium chlorite and sodium bromide in acetic acid to form the uronic acid derivative", "Removal of the benzyl group using hydrogenolysis with palladium on carbon and hydrogen gas", "Reduction of the nitroethenyl group with sodium borohydride in methanol to yield the desired product, 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate" ] }

CAS RN

62346-10-5

Product Name

2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Molecular Formula

C₂₈H₂₉NO₁₃

Molecular Weight

587.53

synonyms

4-(2-Nitroethenyl)-2-(phenylmethoxy)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Origin of Product

United States

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